![molecular formula C6H8N4O B2503472 3-氨基-6,7-二氢吡唑并[1,5-a]吡嗪-4(5H)-酮 CAS No. 1684425-51-1](/img/structure/B2503472.png)

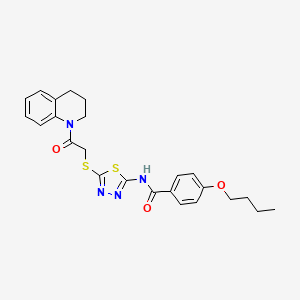

3-氨基-6,7-二氢吡唑并[1,5-a]吡嗪-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5h)-one” is a chemical compound with the CAS Number: 1684425-51-1 . It has a molecular weight of 152.16 and its IUPAC name is 3-amino-6,7-dihydropyrazolo [1,5-a]pyrazin-4 (5H)-one . The compound is typically a white to yellow solid .

Synthesis Analysis

A new synthetic approach for pyrazolo [1,5-a]pyrazine-4 (5H)-one derivatives has been reported . Starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives, five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with different amine derivatives using Cs2CO3 in methanol and 11 different pyrazolo [1,5-a] pyrazine-4 (5 H )-one derivatives were obtained .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8N4O/c7-4-3-9-10-2-1-8-6 (11)5 (4)10/h3H,1-2,7H2, (H,8,11) . This code provides a unique identifier for the molecular structure of the compound.科学研究应用

- 新型吡唑衍生物:研究人员合成并评估了含有氧或噻唑部分的新型吡唑衍生物。 这些化合物表现出显著的抗菌和抗癌活性.

- 细胞周期阻滞:化合物 15b 在 HepG-2 细胞中诱导 G2/M 期细胞周期阻滞 .

抗乙型肝炎病毒 (HBV) 活性:

抗菌和抗癌特性

总之,3-氨基-6,7-二氢吡唑并[1,5-a]吡嗪-4(5H)-酮在从抗病毒药物开发到材料科学等多个科学领域都具有潜力。 研究人员正在继续探索其多方面的应用,使其成为一个激动人心的研究领域 . 如果你需要更多细节或有其他问题,请随时提出!

作用机制

Target of Action

The primary target of 3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5h)-one is the Hepatitis B Virus (HBV) core protein . This compound acts as a core protein allosteric modulator (CpAM), which is a potential therapeutic agent for HBV .

Mode of Action

The compound interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants

Biochemical Pathways

The compound affects the HBV life cycle by modulating the conformation of the HBV core protein . This modulation can inhibit the replication of HBV, including various nucleoside-resistant mutants .

Pharmacokinetics

In a mouse model of hbv, a lead compound was able to inhibit hbv dna viral load through oral administration , suggesting good bioavailability.

Result of Action

The result of the action of this compound is the inhibition of HBV replication, including various nucleoside-resistant mutants . This leads to a decrease in the HBV DNA viral load .

属性

IUPAC Name |

3-amino-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c7-4-3-9-10-2-1-8-6(11)5(4)10/h3H,1-2,7H2,(H,8,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPWAHKPHINQSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C(C=N2)N)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxyphenyl)-2-[5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2503392.png)

![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2503397.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-fluorobenzoate](/img/structure/B2503399.png)

![2-(4-(2-oxopyrrolidin-1-yl)benzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2503406.png)